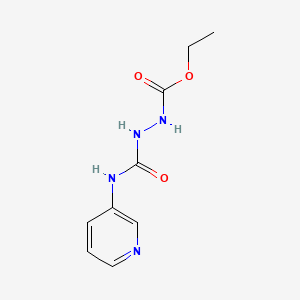

Ethyl 3-(3-Pyridinylcarbamoyl)carbazate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 3-(3-Pyridinylcarbamoyl)carbazate (EPC) is a synthetic organic compound with a variety of uses in scientific research. It is a valuable tool for chemists and biochemists, as it can be used to study the structure and function of proteins and other biomolecules. EPC is also used in drug design and development, as well as in the synthesis of pharmaceuticals. EPC is a versatile compound with a wide range of applications, and its unique properties make it an ideal choice for many scientific research projects.

Aplicaciones Científicas De Investigación

Ethyl Carbamate in Foods and Beverages

Ethyl carbamate (EC), a compound related to Ethyl 3-(3-Pyridinylcarbamoyl)carbazate, has been extensively studied for its occurrence in fermented foods and alcoholic beverages. EC is recognized for its genotoxic and carcinogenic properties across various species. Despite its potential health risks, EC is present at low levels in many fermented products. Research has explored the chemical mechanisms behind EC formation, including its production from urea and cyanide derivatives during fermentation. Strategies to reduce EC levels in food and beverages have been developed, emphasizing the importance of monitoring and controlling such compounds in consumer products (Weber & Sharypov, 2009).

Toxicological Review of Urethane

Urethane, another term for ethyl carbamate, has been used for anesthesia in laboratory animals and has shown antineoplastic properties. Despite its medical applications, urethane's carcinogenic potential has raised safety concerns, particularly for laboratory personnel. Understanding urethane's biological effects can inform the safe handling and potential therapeutic uses of related carbamate compounds (Field & Lang, 1988).

Modulation of Urethane Carcinogenicity by Ethanol

The interaction between ethanol and urethane (ethyl carbamate) highlights the complex metabolic pathways influencing the carcinogenicity of carbamate compounds. Studies suggest that ethanol consumption could modulate the metabolism and toxicological effects of urethane, providing insights into the metabolic interactions relevant to ethyl carbamate derivatives (Benson & Beland, 1997).

Analytical Methods for Ethyl Carbamate Detection

Advancements in analytical techniques for detecting ethyl carbamate in alcoholic beverages underscore the importance of monitoring toxic substances in food and drink. These methods, including gas chromatography and liquid chromatography, enable precise measurement of ethyl carbamate levels, contributing to food safety and consumer protection (Zhao Gong-ling, 2009).

Research on Ethyl Carbamate in Fermented Food

The presence of ethyl carbamate in fermented foods necessitates ongoing research into its formation, detection, and reduction methods. Establishing standard test methods and maximum levels for ethyl carbamate can help ensure the safety of fermented foods, illustrating the broader implications of managing potentially hazardous compounds in the food industry (Xiao Yong & Deng Fangming, 2012).

Propiedades

IUPAC Name |

ethyl N-(pyridin-3-ylcarbamoylamino)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O3/c1-2-16-9(15)13-12-8(14)11-7-4-3-5-10-6-7/h3-6H,2H2,1H3,(H,13,15)(H2,11,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQVXDPWLZBSWJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NNC(=O)NC1=CN=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652587 |

Source

|

| Record name | Ethyl 2-[(pyridin-3-yl)carbamoyl]hydrazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(3-Pyridinylcarbamoyl)carbazate | |

CAS RN |

1076198-11-2 |

Source

|

| Record name | Ethyl 2-[(3-pyridinylamino)carbonyl]hydrazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-[(pyridin-3-yl)carbamoyl]hydrazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B564217.png)